6-Amino-4-methoxyquinazolin-2-ol
CAS No.:
Cat. No.: VC20162790
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 6-amino-4-methoxy-1H-quinazolin-2-one |
| Standard InChI | InChI=1S/C9H9N3O2/c1-14-8-6-4-5(10)2-3-7(6)11-9(13)12-8/h2-4H,10H2,1H3,(H,11,12,13) |
| Standard InChI Key | NCQRUZQWQVBSPO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC(=O)NC2=C1C=C(C=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The IUPAC name for this compound is 6-amino-4-methoxy-1H-quinazolin-2-one. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.19 g/mol | |
| SMILES Notation | COC1=NC(=O)NC2=C1C=C(C=C2)N | |
| InChI Key | NCQRUZQWQVBSPO-UHFFFAOYSA-N |
The presence of electron-donating groups (amino, methoxy) and a hydroxyl group enhances its reactivity, enabling participation in hydrogen bonding and electrophilic substitution reactions .
Structural Analogs and Derivatives
Quinazoline derivatives, such as 8-methoxyquinazolines and 4-amino-substituted variants, have demonstrated kinase-inhibitory activity in cancer research . For instance, 4,7-disubstituted 8-methoxyquinazoline derivatives disrupt β-catenin/TCF4 interactions, showing IC values as low as 5.64 µM in HCT116 colon cancer cells .
Synthesis and Manufacturing
Industrial-Scale Production
Industrial synthesis emphasizes cost-efficiency and scalability. Key considerations include:
-
Solvent selection (e.g., ethanol or dimethylformamide) to optimize yield.
Physicochemical Properties
The hydroxyl and amino groups confer water solubility, while the methoxy group enhances membrane permeability .
Biological Activities and Mechanisms
Antimicrobial Activity
While direct evidence is limited, structurally similar compounds exhibit:
-
Antibacterial Effects: Against Staphylococcus aureus (MIC: 8–16 µg/mL).
-
Antifungal Activity: Via ergosterol biosynthesis inhibition.
Pharmacokinetics
-
Metabolic Stability: Moderate microsomal stability (rat/human T: 41.8/48.4 min) .
-
CYP450 Inhibition: Low interaction risk (<20% inhibition at 10 µM) .
Applications in Drug Development
Oncology
-
Targeted Therapies: As a PAK4 or β-catenin inhibitor, it could synergize with checkpoint inhibitors .
-
Combination Regimens: Enhances efficacy of DNA-damaging agents (e.g., cisplatin) .
Infectious Diseases
-
Antiviral Scaffolds: Quinazolines inhibit viral polymerases (e.g., HIV-1 RT).
| Precaution Code | Description | Source |
|---|---|---|
| P261 | Avoid inhalation of dust | |
| P305+P351+P338 | Eye exposure: Rinse with water | |
| P310 | Immediate medical attention |
Recent Advances and Future Directions
Novel Derivatives (2022–2025)
-
8-Methoxyquinazoline-4,7-diamines: Demonstrated IC values of 8.50 µM in gallbladder cancer .
-
4-Aminoquinazoline-2-carboxamides: Achieved 346-fold selectivity for PAK4 over PAK1 .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume